Diethyl ketone appears as a clear colorless liquid with an acetone-like odor. Flash point 55°F. Less dense than water. Vapors heavier than air.
Pentan-3-one is a pentanone that is pentane carrying an oxo group at position 3. It has been isolated from Triatoma brasiliensis and Triatoma infestans. It has a role as an animal metabolite.
CH3CH2COCH2CH3
C5H10O
3-Pentanone
CAS No.: 96-22-0
Cat. No.: VC21124448
Molecular Formula: C5H10O
CH3CH2COCH2CH3
C5H10O
Molecular Weight: 86.13 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 96-22-0 |
---|---|
Molecular Formula | C5H10O CH3CH2COCH2CH3 C5H10O |
Molecular Weight | 86.13 g/mol |
IUPAC Name | pentan-3-one |
Standard InChI | InChI=1S/C5H10O/c1-3-5(6)4-2/h3-4H2,1-2H3 |
Standard InChI Key | FDPIMTJIUBPUKL-UHFFFAOYSA-N |
SMILES | CCC(=O)CC |
Canonical SMILES | CCC(=O)CC |
Boiling Point | 216 °F at 760 mm Hg (USCG, 1999) 101.9 °C 101.7 °C 102 °C 215°F |
Colorform | Colorless, mobile liquid |
Flash Point | 55 °F (USCG, 1999) 13 °C (open cup) 13 °C o.c. 55°F (open cup) (oc) 55°F |
Melting Point | -44 °F (USCG, 1999) -39.0 °C -39 °C -42 °C -44°F |
Introduction
Fundamental Characteristics
3-Pentanone (C₅H₁₀O) is a symmetrical ketone with a carbonyl group at the central carbon position. It belongs to the class of ketones and features two ethyl groups attached to the carbonyl carbon. With a molecular weight of 86.13 g/mol, this compound is known by several synonyms including diethyl ketone, propione, pentan-3-one, and metacetone . Its chemical structure consists of a linear arrangement of five carbon atoms with the carbonyl group at position 3, giving it its systematic name .
The compound is characterized by its moderate water solubility and high miscibility with common organic solvents. As a mid-chain ketone, 3-pentanone exhibits chemical behavior typical of ketones while possessing unique physical characteristics that differentiate it from other similar compounds in its class .
Basic Identification
3-Pentanone is identified through several standard parameters that facilitate its characterization in laboratory and industrial settings. Its CAS Registry Number is 96-22-0, and it has the IUPAC Standard InChIKey: FDPIMTJIUBPUKL-UHFFFAOYSA-N . These identifiers are essential for regulatory compliance and scientific documentation when working with this compound.
Physical Properties
3-Pentanone possesses a range of physical properties that are important for understanding its behavior in various applications. The compound exists as a clear colorless liquid at room temperature with an acetone-like odor that has an odor threshold of approximately 2.8 ppm .
Physical State and Appearance
At standard conditions (20°C), 3-pentanone appears as a colorless to almost colorless clear liquid. Its ethereal acetone odor is distinctive and can be detected at relatively low concentrations in air . This olfactory characteristic is important when considering workplace exposure limits and safety protocols.
Thermodynamic Properties
The compound exhibits well-defined thermodynamic properties that are critical for various industrial processes. Table 1 summarizes the key thermodynamic properties of 3-pentanone.
Property | Value |
---|---|
Melting point | -42°C |
Boiling point | 101.5-102°C |
Flash point | 13°C (55°F) |
Autoignition temperature | 452°C |
Vapor pressure | 20 mm Hg (28°C); 535 mm Hg (25°C) |
Vapor density | 3 (vs air) |
Explosive limits | LEL: 1.6%, UEL: 6.4-7.7% |
Table 1: Thermodynamic properties of 3-pentanone
Physical Constants
Additional physical constants that characterize 3-pentanone include properties related to its density, optical properties, and solubility behavior, as detailed in Table 2.
Property | Value |
---|---|
Density | 0.813 g/mL at 25°C; 0.82 (specific gravity 20/20) |
Refractive index | 1.39 |
Dielectric constant | 17.3 (14°C) |
Water solubility | 47-50 g/L at 20°C (slightly soluble) |
Relative polarity | 0.265 |
LogP | 0.85 at 25°C |
Table 2: Physical constants of 3-pentanone
Chemical Properties
The chemical behavior of 3-pentanone is primarily dictated by its carbonyl group, which serves as the reactive center for most chemical transformations. Understanding these properties is essential for predicting its reactions and applications.
Reactivity Profile
3-Pentanone demonstrates reactivity patterns characteristic of ketones, with the carbonyl group participating in numerous chemical reactions. The compound is incompatible with strong oxidizers, alkalis, mineral acids, and combinations of hydrogen peroxide and nitric acid . It readily forms explosive mixtures with air due to its high flammability and low flash point .
In terms of stability, 3-pentanone is stable under recommended storage conditions but is sensitive to air. Therefore, storage under inert gas is recommended to prevent oxidation reactions that could lead to the formation of peroxides or other degradation products .
Solution Properties
The solution behavior of 3-pentanone is characterized by its moderate solubility in water (approximately 47-50 g/L at 20°C) and high miscibility with common organic solvents such as ether, alcohol, acetone, and heptane . This solubility profile makes it valuable as a solvent for various organic compounds and reactions.
When dissolved in water, 3-pentanone forms a slightly acidic solution with a pH of approximately 6.2 (50g/L, H₂O, 20°C) . This property can be important in applications where pH considerations are critical.
Synthesis Methods
Several methods exist for the synthesis of 3-pentanone, with each route offering advantages depending on the available starting materials and desired scale of production.
Ketonic Decarboxylation Route
The most common industrial method for producing 3-pentanone is through the ketonic decarboxylation of propanoic acid using metal oxide catalysts. This reaction can be represented by the following equation:
2 CH₃CH₂CO₂H → (CH₃CH₂)₂CO + CO₂ + H₂O
In laboratory settings, this reaction can be conducted in a tube furnace . The process involves the condensation of two molecules of propanoic acid, followed by decarboxylation to yield 3-pentanone along with carbon dioxide and water as byproducts.
Alcohol Oxidation Route
Another significant synthesis method involves the transformation of 1-propanol over cerium oxide-iron oxide (CeO₂-Fe₂O₃) catalysts. This process proceeds via the aldol addition of propanal to form 3-hydroxy-2-methylpentanal, which subsequently undergoes further transformation to yield 3-pentanone .
The reaction is typically conducted at elevated temperatures (around 450°C) over the CeO₂-Fe₂O₃ catalyst system, which demonstrates high selectivity for the formation of 3-pentanone from 1-propanol .
Alternative Synthetic Routes
Additional synthetic pathways for 3-pentanone production include:
-
Sequential alkylation of acetone: First treating acetone with a strong base followed by a methylating agent to form butanone, then repeating the process to yield a mixture of 3-methylbutanone and 3-pentanone .
These various routes provide flexibility in the commercial production of 3-pentanone, allowing manufacturers to select the most economical and efficient method based on available feedstocks and processing capabilities.
Applications and Uses
3-Pentanone finds application in various industrial and laboratory settings due to its solvent properties and chemical reactivity.
Industrial Applications
The primary industrial applications of 3-pentanone include:
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Solvent in paints and coatings: Its solvent properties make it useful for dissolving various resins and polymers used in paint formulations .
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Precursor to vitamin E: 3-Pentanone serves as an important intermediate in the synthesis of vitamin E, a valuable nutrient and antioxidant .
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Organic synthesis intermediate: The compound is utilized as a reagent in organic synthesis, particularly in the production of ethyl 2-cyano-3,3-diethylacrylate through Knoevenagel condensation .
Pharmaceutical Applications
In the pharmaceutical industry, 3-pentanone serves as an intermediate in the manufacture of various pharmaceutical compounds. Additionally, research has indicated that it exhibits anticonvulsant effects in several types of mouse seizure models, suggesting potential therapeutic applications .
Analytical and Biochemical Significance
3-Pentanone has been identified as a component in certain biological systems. It has been isolated from insects such as Triatoma brasiliensis and Triatoma infestans, indicating its role as an animal metabolite . The compound also occurs naturally in various food items including strawberry guava, Ceylon cinnamon, beech nut, and pak choy, making it a potential biomarker for the consumption of these food products .
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